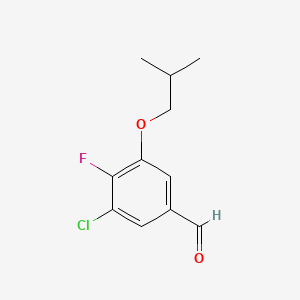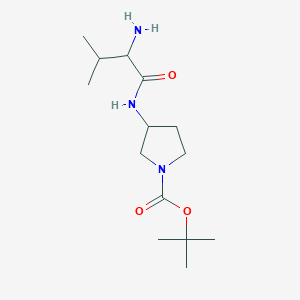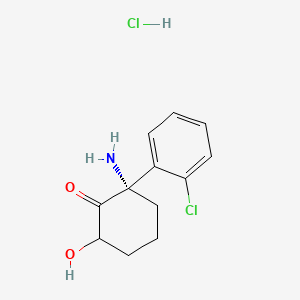
(TTP)Co
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethoxyphenyl)phosphine cobalt typically involves the reaction of cobalt salts with tris(2,4,6-trimethoxyphenyl)phosphine ligands under controlled conditions. One common method involves the use of cobalt(II) chloride and tris(2,4,6-trimethoxyphenyl)phosphine in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the cobalt center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed.
Industrial Production Methods
Industrial production of tris(2,4,6-trimethoxyphenyl)phosphine cobalt may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur where the tris(2,4,6-trimethoxyphenyl)phosphine ligands are replaced by other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under ambient or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Various ligands such as carbon monoxide or phosphines in suitable solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used as a catalyst in various organic reactions. Its ability to facilitate reactions such as hydrogenation, hydroformylation, and cross-coupling makes it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, the compound’s catalytic properties can be harnessed in the synthesis of biologically active molecules. Additionally, its coordination chemistry can be studied to understand metal-ligand interactions in biological systems.
Medicine
The compound’s potential in medicine lies in its ability to catalyze the synthesis of pharmaceutical intermediates. Its role in facilitating complex organic transformations can be crucial in the development of new drugs.
Industry
In industry, tris(2,4,6-trimethoxyphenyl)phosphine cobalt is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tris(2,4,6-trimethoxyphenyl)phosphine cobalt exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The cobalt center acts as a Lewis acid, accepting electron pairs from the ligands and substrates, thereby activating them for subsequent reactions. The tris(2,4,6-trimethoxyphenyl)phosphine ligands stabilize the cobalt center and modulate its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine nickel
- Tris(2,4,6-trimethoxyphenyl)phosphine palladium
- Tris(2,4,6-trimethoxyphenyl)phosphine platinum
Uniqueness
Tris(2,4,6-trimethoxyphenyl)phosphine cobalt is unique due to its specific coordination environment and the electronic properties imparted by the tris(2,4,6-trimethoxyphenyl)phosphine ligands. Compared to its nickel, palladium, and platinum counterparts, the cobalt complex exhibits distinct reactivity patterns and catalytic properties. Its ability to undergo various oxidation and reduction reactions, as well as ligand substitution, makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C48H46CoN4 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI Key |
UCCJRIDQNKCTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
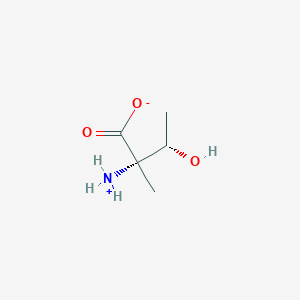
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)

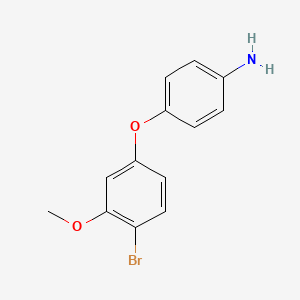

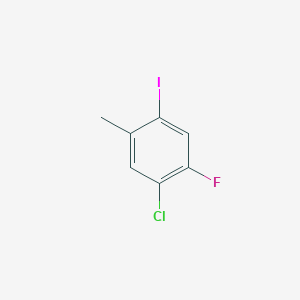
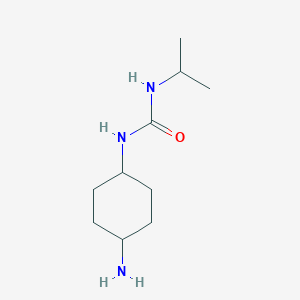
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
